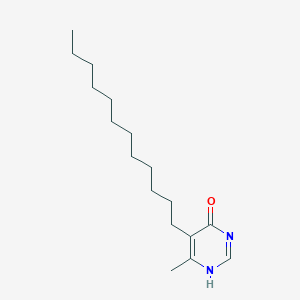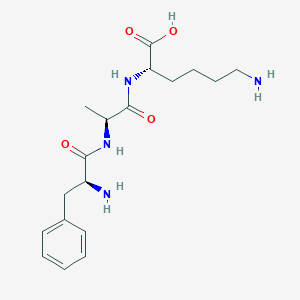
Phenylalanyl-alanyl-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanyl-alanyl-lysine (FAK) is a tripeptide consisting of three amino acids: phenylalanine, alanine, and lysine. It is a synthetic peptide that has been widely used in scientific research due to its unique properties. FAK has been shown to have various biochemical and physiological effects, making it a valuable tool in understanding the mechanisms of certain biological processes.
Wissenschaftliche Forschungsanwendungen
tRNA Binding and Catalysis : The interaction of the tRNA(Phe) acceptor end with yeast phenylalanyl-tRNA synthetase, involving lysine residues, plays a crucial role in the binding and catalysis process. Studies have identified specific lysine residues in yeast phenylalanyl-tRNA synthetase that are pivotal for the binding of tRNA but not essential for catalysis, highlighting the intricate nature of this interaction (Sanni et al., 1991).
Hydrolysis of Aminoacyl-l-lysines : Research on the hydrolysis of aminoacyl-l-lysines, including phenylalanyl-l-lysine, by trypsin has been conducted to understand the influence of different aminoacyl groups on the hydrolysis rate. This study provides insights into the proteolytic activity and specificity of trypsin towards various aminoacyl-l-lysines (Izumiya et al., 1960).
Aminoacyl-tRNA Synthetase Activity : The study of aminoacyl-tRNA synthetase activity in different subcellular fractions of rabbit liver, including phenylalanyl-tRNA synthetase, reveals the distribution and forms of these enzymes. This research contributes to understanding the role of aminoacyl-tRNA synthetases, including those related to lysine and phenylalanine, in protein synthesis (Berbeć et al., 1984).
Nylon-6 Copolymers with Amino Acids : The incorporation of amino acids such as phenylalanine and lysine into nylon-6 by melt polycondensation demonstrates their potential in material science. This research explores the impact of these amino acids on the physical properties of nylon-6, including biodegradability and dyeability (Nagata & Kiyotsukuri, 1992).
Chemical Modification of Cytochrome c : The study of chemical modification of cytochrome c, particularly the reaction with phenylalanyl residues, contributes to understanding protein-protein interactions and the structural and functional aspects of proteins (Ferguson-Miller et al., 1978).
Peptide-Bond Formation by Aminoacyl-tRNA Protein Transferase : Research on eubacterial leucyl/phenylalanyl-tRNA protein transferase demonstrates its role in catalyzing peptide-bond formation. This enzyme uses Leu-tRNALeu (or Phe-tRNAPhe) and an N-terminal Arg (or Lys) of a protein as substrates, offering insights into the protein-based mechanism of peptide-bond formation (Watanabe et al., 2007).
Eigenschaften
CAS-Nummer |
107889-42-9 |
|---|---|
Produktname |
Phenylalanyl-alanyl-lysine |
Molekularformel |
C18H28N4O4 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H28N4O4/c1-12(16(23)22-15(18(25)26)9-5-6-10-19)21-17(24)14(20)11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26)/t12-,14-,15-/m0/s1 |
InChI-Schlüssel |
ULECEJGNDHWSKD-QEJZJMRPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Kanonische SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Andere CAS-Nummern |
107889-42-9 |
Sequenz |
FAK |
Synonyme |
Phe-Ala-Lys phenylalanyl-alanyl-lysine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



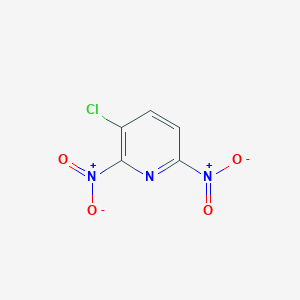
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
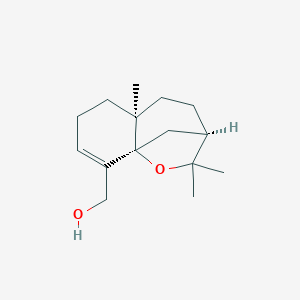
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
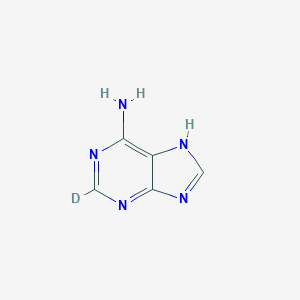
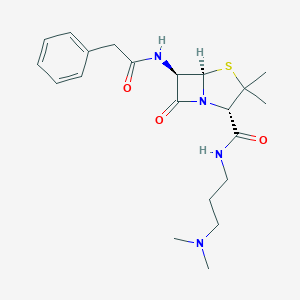
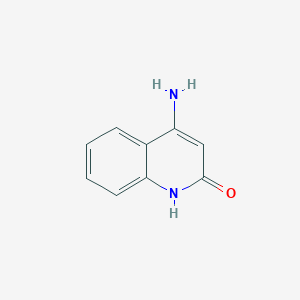
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
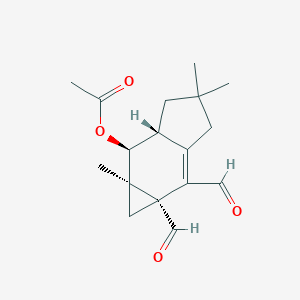
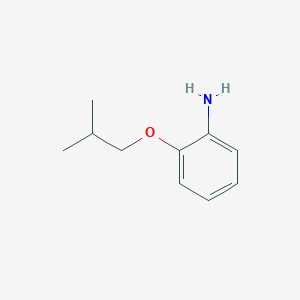
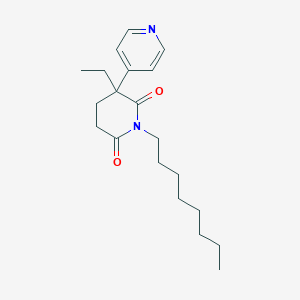
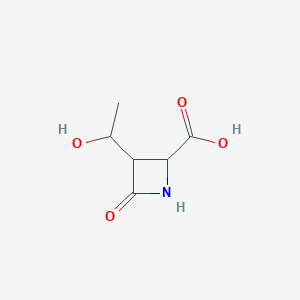
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
